![molecular formula C18H29N5O2 B1411802 tert-Butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate CAS No. 2058957-73-4](/img/structure/B1411802.png)
tert-Butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate
Overview
Description
This compound is a 4-aryl piperidine . It is related to Palbociclib, a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, which is developed for the treatment of ER-positive and HER2-negative breast cancer .
Synthesis Analysis
The synthesis of similar compounds involves the use of tert-butyl 4-oxo-1-piperidinecarboxylate, ethanol, methylamine hydrochloride, triethylamine, and titanium(IV)isopropoxide . The reaction is stirred with an H2 balloon for 3 hours, and the product is obtained through purification .Molecular Structure Analysis
The molecular weight of a similar compound, tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate, is 228.33 . The molecular formula of another related compound, tert-Butyl 4-(methylamino)piperidine-1-carboxylate, is C11H22N2O2 .It is recommended to be stored in a dark place, sealed in dry conditions, at 2-8°C .
Scientific Research Applications
Synthesis and Intermediates in Drug Development
Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of biologically active compounds like crizotinib (Kong et al., 2016).
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is another crucial intermediate for small molecule anticancer drugs, demonstrating the compound's relevance in cancer drug synthesis (Zhang et al., 2018).
Asymmetric Synthesis and Nociceptin Antagonists
- Efficient and practical asymmetric synthesis of related compounds is critical for the development of nociceptin antagonists, highlighting its application in targeting specific receptors for therapeutic purposes (Jona et al., 2009).
Structural Analysis and Molecular Packing
- Studies involving tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate focus on its crystal structure and molecular packing, indicating its use in structural chemistry and material science (Didierjean et al., 2004).
Biological Activity and Enzyme Interaction
- Derivatives of the compound have been studied for their substrate activity with enzymes like mouse liver folylpolyglutamate synthetase, emphasizing its potential in biochemical and pharmacological research (Rosowsky et al., 1994).
Key Intermediate in Kinase Inhibition
- Synthesis of derivatives of this compound plays a role in developing potent deoxycytidine kinase inhibitors, showcasing its importance in the development of new therapeutic agents (Zhang et al., 2009).
Safety and Hazards
The safety information for a similar compound, tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate, includes the following hazard statements: H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 . It is recommended to handle this compound with appropriate personal protective equipment .
Mechanism of Action
Target of Action
The primary targets of the compound “tert-Butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate” are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent cellular responses.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors include pH, temperature, presence of other molecules, and cellular environment.
properties
IUPAC Name |
tert-butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-18(2,3)25-17(24)23-9-6-12(7-10-23)15-21-14-5-8-20-11-13(14)16(19-4)22-15/h12,20H,5-11H2,1-4H3,(H,19,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQSDEZROMKQEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NC3=C(CNCC3)C(=N2)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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